BPTQ
Description
Chemical Identity and Nomenclature
4-Butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline is a complex polycyclic aromatic molecule that belongs to the family of pyrimidothienoquinoline derivatives. The compound is characterized by its distinctive tetracyclic-condensed structure that incorporates quinoline, pyrimidine, and thiophene moieties fused together in a specific configuration. This structural arrangement creates a rigid planar system that is essential for its biological activity as a DNA intercalator.
The systematic chemical name reflects the compound's complex molecular architecture, where the numbers in brackets indicate the specific fusion pattern between the aromatic rings. The "4',5':4,5" notation describes how the pyrimidine ring is fused to the thieno-quinoline system, while the "2,3-b" designation specifies the orientation of the thiophene ring fusion.
Table 1: Chemical Properties of 4-Butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline
The molecular structure features a butylamino substituent at the 4-position of the pyrimido ring system, which contributes significantly to the compound's biological properties. This alkyl amino side chain enhances the molecule's ability to interact with biological targets and influences its pharmacological characteristics.
Spectroscopic studies have confirmed the compound's planar aromatic structure, which is crucial for its function as a DNA intercalator. The extended conjugated system allows for strong π-π stacking interactions with nucleic acid bases, facilitating insertion between DNA base pairs. The compound exhibits characteristic absorption and fluorescence properties that are consistent with its aromatic nature and have been utilized in various analytical studies to investigate its interactions with biological macromolecules.
Historical Context in Anticancer Drug Development
The development of 4-Butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline emerged from systematic efforts to create novel DNA intercalating agents for cancer chemotherapy. DNA intercalators represent one of the most important classes of anticancer compounds, with their therapeutic potential first recognized through the study of natural products and synthetic analogues that could insert between DNA base pairs.
The historical foundation for this compound's development can be traced to earlier research on pyrimidothienoquinoline derivatives and related polycyclic aromatic systems. Scientists recognized that modifications to the quinoline scaffold could optimize pharmacological properties while maintaining or enhancing anticancer activity. The specific design of 4-Butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline incorporated structural elements known to confer DNA binding affinity and cellular uptake characteristics.
Table 2: Developmental Milestones in Pyrimidothienoquinoline Research
Research investigations demonstrated that 4-Butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline possesses superior biological activity compared to related compounds in the same chemical family. Comparative studies with other pyrimidothienoquinoline derivatives, such as 8-methoxy pyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one, revealed that the butylamino substituent at the 4-position significantly enhances cytotoxic potency.
The compound's development represents a convergence of medicinal chemistry principles aimed at creating molecules capable of targeting multiple cellular pathways simultaneously. Unlike traditional single-target approaches, 4-Butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline was designed to function both as a DNA intercalator and as an inhibitor of specific protein kinases, potentially providing enhanced therapeutic efficacy.
Computational docking studies played a crucial role in the compound's development, revealing that 4-Butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline exhibits higher-order interactions with kinase receptors compared to other pyrimidothienoquinoline derivatives. These findings supported the rational design approach and validated the structural modifications that distinguish this compound from earlier analogues.
The historical development of this compound also reflects broader trends in anticancer drug discovery, where researchers have increasingly focused on compounds that can overcome drug resistance mechanisms and target cancer cells through multiple pathways simultaneously. The unique structural features of 4-Butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline position it within this modern paradigm of multi-target therapeutic development.
Properties
CAS No. |
1802665-43-5 |
|---|---|
Molecular Formula |
C17H16N4S |
Molecular Weight |
308.4 |
IUPAC Name |
4-Butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline |
InChI |
InChI=1S/C17H16N4S/c1-2-3-8-18-16-15-14(19-10-20-16)12-9-11-6-4-5-7-13(11)21-17(12)22-15/h4-7,9-10H,2-3,8H2,1H3,(H,18,19,20) |
InChI Key |
HNUWBMCYWQHNIN-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C2C(C3=CC4=CC=CC=C4N=C3S2)=NC=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BPTQ; B-P-T-Q; |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties of BPTQ
This compound is characterized by its molecular formula and possesses notable properties such as:
- Solubility : Highly soluble in organic solvents, which enhances its applicability in various formulations.
- Stability : Exhibits thermal stability, making it suitable for high-temperature applications.
- Reactivity : Capable of undergoing various chemical reactions, which is beneficial for synthesizing other compounds.
Medicinal Applications
This compound has shown promise in several medicinal applications, particularly in drug development and therapeutic interventions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For instance, studies have shown that this compound can inhibit the growth of Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .
Anticancer Properties
This compound has been investigated for its potential anticancer effects. In vitro studies have revealed that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the modulation of mitochondrial pathways, leading to increased oxidative stress and cell death .
Materials Science Applications
In materials science, this compound serves as a precursor for synthesizing advanced materials with unique properties.
Polymer Chemistry
This compound is utilized in the synthesis of polymeric materials, particularly as a cross-linking agent in the production of hydrogels and other polymer networks. These materials are valuable in drug delivery systems due to their biocompatibility and controlled release properties .
Nanomaterials
The compound is also used in the fabrication of nanomaterials. Its ability to form stable complexes with metal ions allows for the development of metal-organic frameworks (MOFs) that have applications in gas storage and separation technologies .
Environmental Applications
This compound's reactivity makes it suitable for environmental applications, particularly in remediation processes.
Heavy Metal Ion Removal
Studies have demonstrated that this compound can effectively chelate heavy metal ions from contaminated water sources. This property is crucial for developing eco-friendly methods to remove pollutants from aquatic environments .
Photocatalysis
This compound has been explored as a photocatalyst for degrading organic pollutants under UV light irradiation. This application is significant for wastewater treatment processes aimed at reducing environmental contaminants .
Case Studies
Comparison with Similar Compounds
Key Findings:
- Kinase Inhibition : BPTQ selectively inhibits CHK2 (Checkpoint kinase 2) and VEGFR1 (Vascular Endothelial Growth Factor Receptor 1) with IC50 values of 1.70 ± 0.25 μmol/L and 0.54 ± 0.16 μmol/L , respectively, outperforming the pan-kinase inhibitor staurosporine in specificity .
- Antiproliferative Activity : this compound induces dose-dependent cytotoxicity in HL-60 leukemia cells (IC50 = 12 μmol/L) via mitochondrial-mediated apoptosis, characterized by caspase-3 activation and mitochondrial membrane depolarization .
- DNA Intercalation : Similar to mitoxantrone, this compound intercalates DNA, disrupting replication and transcription in cancer cells .
Comparison with Similar Compounds
Comparison with PTQ Derivatives
This compound is part of a broader PTQ family, including APTQ (amino-PTQ), Morpho-PTQ (morpholino-PTQ), Methoxy-PTQ, and OPTQ (oxo-PTQ). Key distinctions:
This compound’s butylamino group enhances hydrophobic interactions with kinase receptors, particularly VEGFR1 (binding residues Arg 1120 and Glu 1123) .
Comparison with Staurosporine
Staurosporine is a broad-spectrum kinase inhibitor but lacks clinical utility due to toxicity.
This compound’s selectivity reduces off-target effects, making it a safer candidate for therapeutic development.
Comparison with Mitoxantrone
Mitoxantrone, a clinically used DNA intercalator, shares mechanistic similarities with this compound.
This compound’s unique kinase inhibition adds a layer of anticancer activity absent in mitoxantrone.
Research Findings and Mechanistic Insights
Kinase Inhibition Profile
This compound inhibits 7/10 tested kinases at 1 μmol/L, with notable activity against:
Apoptotic Mechanisms in HL-60 Cells
Q & A
Q. Basic Mechanistic Validation
- Mitochondrial Membrane Potential (ΔΨm) : JC-1 dye or TMRE staining to detect depolarization .
- Caspase Activation : Fluorometric assays for caspase-3/7 activity and Western blotting for cleaved PARP .
- Necrosis Exclusion : Lactate dehydrogenase (LDH) release assays to rule out membrane rupture .
How can computational approaches guide the development of this compound derivatives with improved selectivity?
Q. Advanced Methodological Strategy
- Molecular Docking : Screen derivatives against kinase homology models (e.g., VEGFR1’s ATP-binding pocket) to predict binding affinities .
- QSAR Modeling : Correlate structural modifications (e.g., alkyl chain length) with IC50 values to prioritize synthesis .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., solubility, CYP inhibition) .
What statistical and reproducibility measures are critical for validating this compound’s preclinical data?
Q. Research Reproducibility Guidelines
- Dose-Response Replication : Perform triplicate experiments across independent cell lines (e.g., HL-60, MCF-7) .
- Blinded Analysis : Assign compound treatment groups randomly to minimize bias in imaging or flow cytometry data .
- Data Transparency : Publish full synthetic protocols, spectral data (NMR, HRMS), and raw cytotoxicity datasets in supplementary materials .
How should researchers address potential off-target effects of this compound in kinase inhibition studies?
Q. Advanced Contradiction Mitigation
- Kinome-Wide Profiling : Utilize platforms like KinomeScan to assess selectivity across 468 kinases .
- CRISPR Knockout Models : Generate VEGFR1/CHK2-knockout cell lines to isolate this compound’s target-specific effects .
- Transcriptomic Analysis : RNA-seq to identify differentially expressed genes post-BPTQ treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
